molecular formula C10H12N2O2 B11077102 5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B11077102
M. Wt: 192.21 g/mol
InChI Key: ZVOPTBUWWMVHEJ-UHFFFAOYSA-N
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Description

5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by a pyrano ring fused to a pyrazole ring, with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves the reaction of 2-piperidylacetohydrazides with ethyl acetoacetate or acetylenic acid esters. The reaction is carried out under reflux in ethanol, leading to the formation of the desired compound with the expulsion of ethyl 2-piperidylacetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or other substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the pyrano or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylpyrano[2,3-c]pyrazol-6(1H)-one: Lacks the ethyl substituent.

    5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6-ol: Contains a hydroxyl group instead of a ketone.

    1H-pyrazolo[3,4-b]pyridine derivatives: Different ring fusion and substituents.

Uniqueness

5-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is unique due to its specific combination of ethyl and methyl substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-ethyl-3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C10H12N2O2/c1-4-7-5(2)8-6(3)11-12-9(8)14-10(7)13/h4H2,1-3H3,(H,11,12)

InChI Key

ZVOPTBUWWMVHEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(NN=C2OC1=O)C)C

Origin of Product

United States

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